tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate
Overview
Description
tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate: is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . This compound is characterized by a bicyclic structure with a carbamate functional group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N
Biological Activity
Tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H23NO3
- Molecular Weight : 253.34 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of a bicyclic ketone with tert-butyl carbamate under basic conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. It may modulate enzyme activities or receptor functions, potentially leading to therapeutic effects in various conditions.
Case Studies
Several studies have explored the biological effects of similar compounds within the bicyclic carbamate class:
- Neuroprotective Effects : A study on related compounds demonstrated moderate protective effects against oxidative stress in astrocytes induced by amyloid beta, suggesting potential neuroprotective properties for this compound as well .
- Pharmacological Applications : Research indicates that compounds with similar structures have been investigated for their roles in modulating neurotransmitter systems, which could position this compound as a candidate for drug development targeting neurological disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl (3-azabicyclo[3.3.1]nonan-9-yl)carbamate | C13H24N2O2 | Contains azabicyclic structure |
Tert-butyl 9-amino-bicyclo[3.3.1]non-3-ylcarbamate | C14H26N2O2 | Features an amino group instead of hydroxy |
This compound | C14H23NO3 | Contains a keto group |
This table highlights the distinct features of this compound, particularly its keto group, which may influence its reactivity and biological interactions.
Properties
IUPAC Name |
tert-butyl N-(9-oxo-3-bicyclo[3.3.1]nonanyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-11-7-9-5-4-6-10(8-11)12(9)16/h9-11H,4-8H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGWZMBGGLQNFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCCC(C1)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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